Polymerization Yield and Functional Group Interconversion: Dimethoxy vs. Triethoxy Silane Analogs
In the direct Grignard-type polymerization of p-bromophenylsilanes with magnesium, (4-bromophenyl)diethoxymethylsilane—the closest ethoxy analog—produced poly[p-(ethoxymethylsilylene)phenylene] (1a) in 58% yield. Under identical reaction conditions, (4-bromophenyl)triethoxysilane gave poly[p-(diethoxysilylene)phenylene] (1b) in 61% yield, while (3-bromophenyl)diethoxymethylsilane gave only 27% yield [1]. Critically, the Si-OEt bonds in polymer 1a could be readily transformed into Si-Cl bonds by treatment with excess acetyl chloride, whereas polymer 1b did not react under these conditions [1]. This demonstrates that the number of alkoxy groups and their substitution pattern directly control both polymerization efficiency and post-polymerization functionalizability—a key differentiator for materials design.
| Evidence Dimension | Polymerization Yield (Grignard Polymerization) |
|---|---|
| Target Compound Data | 58% yield for poly[p-(ethoxymethylsilylene)phenylene] from (4-bromophenyl)diethoxymethylsilane |
| Comparator Or Baseline | (4-bromophenyl)triethoxysilane: 61% yield; (3-bromophenyl)diethoxymethylsilane: 27% yield |
| Quantified Difference | Target yields comparable polymer vs. triethoxy analog (58% vs. 61%) but is far superior to meta-substituted isomer (58% vs. 27%). |
| Conditions | Reaction with Mg in THF (Grignard-type polycondensation) |
Why This Matters
Procurement decisions for polymer synthesis must consider both yield and downstream functionalizability; the dimethoxy analog offers a balance of reactivity and post-polymerization versatility not found in the triethoxy derivative.
- [1] Ohshita, J., Yamashita, A., Hiraoka, T., Shinpo, A., Kunai, A., & Ishikawa, M. (1997). Polymeric organosilicon systems. 27. Preparation and reactions of poly[(ethoxysilylene)phenylenes] and thermal properties of the resulting polymers. Macromolecules, 30(6), 1540-1549. View Source
